molecular formula C37H66O7 B132483 4-[2-hydroxy-7-[5-[(E)-1,4,5-trihydroxyhenicos-8-enyl]oxolan-2-yl]heptyl]-2-methyl-2H-furan-5-one CAS No. 145403-31-2

4-[2-hydroxy-7-[5-[(E)-1,4,5-trihydroxyhenicos-8-enyl]oxolan-2-yl]heptyl]-2-methyl-2H-furan-5-one

Cat. No. B132483
M. Wt: 622.9 g/mol
InChI Key: LFIZQGRMDGWRQH-CCEZHUSRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-hydroxy-7-[5-[(E)-1,4,5-trihydroxyhenicos-8-enyl]oxolan-2-yl]heptyl]-2-methyl-2H-furan-5-one, also known as HTF, is a natural compound found in various plants and fruits. It has been widely studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and cardiovascular disorders.

Scientific Research Applications

Heterocyclic Compound Synthesis

  • Research has been conducted on synthesizing heterocyclic compounds similar to the queried chemical, demonstrating their potential in pharmacology. For instance, thiazolopyrimidine derivatives have been synthesized and evaluated for their antinociceptive and anti-inflammatory properties (Selvam, Karthik, Palanirajan, & Ali, 2012).

Chromophore Formation in Food

  • Investigations into the Maillard reaction in food processing have shown the significance of similar furan derivatives in forming chromophores, which are responsible for color in cooked foods. This is critical for understanding and controlling the sensory attributes of food products (Frank & Hofmann, 2000).

Photochromic Properties

  • Studies on furan derivatives have revealed their photochromic properties, which can be useful in developing materials that change color in response to light. This has implications for creating advanced materials for various technological applications (Makarova et al., 2011).

Organic Synthesis and Catalysis

  • Research has focused on the synthesis and reactions of similar furan derivatives, contributing to the field of organic chemistry and catalysis. This knowledge is vital for developing new synthetic methods and understanding chemical reactions (Rijke & Boelens, 2010).

Biological Activity Studies

  • The biological activities of methyl-5-(hydroxymethyl)-2-furan carboxylate and its derivatives, which are structurally related to the queried compound, have been studied. These compounds exhibited cytotoxicity against cancer cell lines, indicating their potential in cancer research (Phutdhawong et al., 2019).

properties

CAS RN

145403-31-2

Product Name

4-[2-hydroxy-7-[5-[(E)-1,4,5-trihydroxyhenicos-8-enyl]oxolan-2-yl]heptyl]-2-methyl-2H-furan-5-one

Molecular Formula

C37H66O7

Molecular Weight

622.9 g/mol

IUPAC Name

4-[2-hydroxy-7-[5-[(E)-1,4,5-trihydroxyhenicos-8-enyl]oxolan-2-yl]heptyl]-2-methyl-2H-furan-5-one

InChI

InChI=1S/C37H66O7/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-33(39)34(40)24-25-35(41)36-26-23-32(44-36)21-18-16-17-20-31(38)28-30-27-29(2)43-37(30)42/h14-15,27,29,31-36,38-41H,3-13,16-26,28H2,1-2H3/b15-14+

InChI Key

LFIZQGRMDGWRQH-CCEZHUSRSA-N

Isomeric SMILES

CCCCCCCCCCCC/C=C/CCC(C(CCC(C1CCC(O1)CCCCCC(CC2=CC(OC2=O)C)O)O)O)O

SMILES

CCCCCCCCCCCCC=CCCC(C(CCC(C1CCC(O1)CCCCCC(CC2=CC(OC2=O)C)O)O)O)O

Canonical SMILES

CCCCCCCCCCCCC=CCCC(C(CCC(C1CCC(O1)CCCCCC(CC2=CC(OC2=O)C)O)O)O)O

melting_point

57-59°C

Other CAS RN

145403-31-2

physical_description

Solid

synonyms

gigantetronenin
gigantrionenin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[2-hydroxy-7-[5-[(E)-1,4,5-trihydroxyhenicos-8-enyl]oxolan-2-yl]heptyl]-2-methyl-2H-furan-5-one
Reactant of Route 2
4-[2-hydroxy-7-[5-[(E)-1,4,5-trihydroxyhenicos-8-enyl]oxolan-2-yl]heptyl]-2-methyl-2H-furan-5-one
Reactant of Route 3
4-[2-hydroxy-7-[5-[(E)-1,4,5-trihydroxyhenicos-8-enyl]oxolan-2-yl]heptyl]-2-methyl-2H-furan-5-one
Reactant of Route 4
4-[2-hydroxy-7-[5-[(E)-1,4,5-trihydroxyhenicos-8-enyl]oxolan-2-yl]heptyl]-2-methyl-2H-furan-5-one
Reactant of Route 5
Reactant of Route 5
4-[2-hydroxy-7-[5-[(E)-1,4,5-trihydroxyhenicos-8-enyl]oxolan-2-yl]heptyl]-2-methyl-2H-furan-5-one
Reactant of Route 6
4-[2-hydroxy-7-[5-[(E)-1,4,5-trihydroxyhenicos-8-enyl]oxolan-2-yl]heptyl]-2-methyl-2H-furan-5-one

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